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Compound of Interest

Compound Name: 2-Methyl-5-vinylpyrazine

Cat. No.: B089282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-5-vinylpyrazine (C₇H₈N₂), a heterocyclic aromatic compound. Due to the limited

availability of public experimental spectra, this guide combines reported mass spectrometry

data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data

to offer a valuable resource for identification and characterization. Detailed, generalized

experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methyl-5-vinylpyrazine.

Table 1: Mass Spectrometry Data
Parameter Value Source

Molecular Formula C₇H₈N₂ --INVALID-LINK--[1][2]

Molecular Weight 120.15 g/mol --INVALID-LINK--[1][2]

Major Fragment m/z 120 (Molecular Ion) --INVALID-LINK--[1]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~8.4 Singlet -

H-6 ~8.2 Singlet -

-CH=CH₂ (α-H) ~6.7 Doublet of Doublets
J(trans) ≈ 17, J(cis) ≈

11

-CH=CH₂ (β-H, trans) ~5.9 Doublet J(trans) ≈ 17

-CH=CH₂ (β-H, cis) ~5.4 Doublet J(cis) ≈ 11

-CH₃ ~2.5 Singlet -

Note: Predicted values are based on typical chemical shifts for similar pyrazine and vinyl-

substituted aromatic compounds.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 ~151

C-3 ~143

C-5 ~149

C-6 ~142

-CH=CH₂ (α-C) ~135

-CH=CH₂ (β-C) ~117

-CH₃ ~21

Note: Predicted values are based on computational models and data from analogous

structures.

Table 4: Expected FT-IR Absorption Bands
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Functional Group
Expected Absorption
Range (cm⁻¹)

Vibration Type

Aromatic C-H 3100 - 3000 Stretch

C=C (Aromatic) 1600 - 1450 Stretch

C=C (Vinyl) 1640 - 1620 Stretch

=C-H (Vinyl) 3080 - 3020 Stretch

C-H (Methyl) 2975 - 2850 Stretch

C-N 1350 - 1000 Stretch

Note: These are general ranges and the exact peak positions can be influenced by the overall

molecular structure.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

represent standard operating procedures for the characterization of a novel or known

compound like 2-Methyl-5-vinylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
I. Sample Preparation:

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 2-Methyl-5-
vinylpyrazine.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent,

such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.

Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution and a

homogenous solution.

II. Instrument Setup and Data Acquisition:

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
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Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the spectrometer on

the deuterium signal of the solvent.

Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and

symmetrical peaks.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: ~16 ppm, centered around 8 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: ~220 ppm, centered around 120 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

III. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for

¹H and δ = 77.16 ppm for ¹³C).
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Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
I. Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent

(e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to

evaporate.

II. Data Acquisition:

Instrument: Use a Fourier-Transform Infrared Spectrometer.

Background Scan: Record a background spectrum of the clean, empty sample compartment.

Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.

Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
I. Sample Preparation:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to

a concentration of approximately 1 µg/mL.

II. Instrumentation and Data Acquisition (Electron Ionization - GC-MS):

System: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.
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GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar column like

DB-5) and use a temperature program to separate the components.

Ionization: As the compound elutes from the GC, it enters the ion source where it is

bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment

ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion at a specific m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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